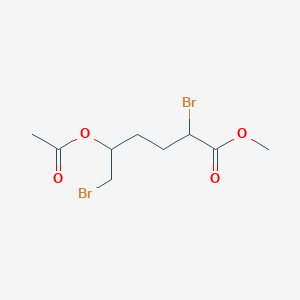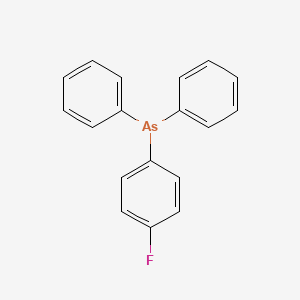
Zirconium(3+) hydroxide sulfate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(3+) hydroxide sulfate (1/1/1) is a compound that combines zirconium in its +3 oxidation state with hydroxide and sulfate ions in a 1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(3+) hydroxide sulfate (1/1/1) typically involves the reaction of zirconium salts with hydroxide and sulfate sources. One common method is the co-precipitation technique, where a solution of zirconium salt (such as zirconium chloride) is mixed with a solution containing hydroxide ions (such as sodium hydroxide) and sulfate ions (such as sulfuric acid). The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of zirconium compounds often involves large-scale processes that ensure high purity and yield. Techniques such as hydrothermal synthesis, solvothermal synthesis, and sol-gel methods are employed to produce zirconium-based materials with specific properties . These methods allow for precise control over the particle size, morphology, and crystallinity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium(3+) hydroxide sulfate (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of zirconium.
Reduction: It can be reduced to lower oxidation states or elemental zirconium.
Substitution: The hydroxide and sulfate ions can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(3+) hydroxide sulfate (1/1/1) include strong acids (such as hydrochloric acid and sulfuric acid) and bases (such as sodium hydroxide). The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of zirconium(3+) hydroxide sulfate (1/1/1) depend on the specific reaction conditions. For example, reaction with hydrochloric acid can yield zirconium chloride, while reaction with sulfuric acid can produce zirconium sulfate .
Applications De Recherche Scientifique
Zirconium(3+) hydroxide sulfate (1/1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and materials.
Industry: Zirconium compounds are used in catalysis, ceramics, and as corrosion-resistant materials.
Mécanisme D'action
The mechanism by which zirconium(3+) hydroxide sulfate (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, the compound can interact with cellular components, leading to antimicrobial and antioxidant effects. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium dioxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and dental implants.
Zirconium sulfate (Zr(SO4)2): Used in tanning, water purification, and as a catalyst.
Zirconium chloride (ZrCl4): Used as a precursor for other zirconium compounds and in organic synthesis.
Uniqueness
Zirconium(3+) hydroxide sulfate (1/1/1) is unique due to its specific combination of zirconium in the +3 oxidation state with hydroxide and sulfate ions.
Propriétés
| 114868-13-2 | |
Formule moléculaire |
HO5SZr |
Poids moléculaire |
204.30 g/mol |
Nom IUPAC |
zirconium(3+);hydroxide;sulfate |
InChI |
InChI=1S/H2O4S.H2O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+3/p-3 |
Clé InChI |
PCZQGHYVOUAFCF-UHFFFAOYSA-K |
SMILES canonique |
[OH-].[O-]S(=O)(=O)[O-].[Zr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
